molecular formula C10H18N2O B13363000 3-(((1S,2S)-2-Hydroxycyclohexyl)(methyl)amino)propanenitrile

3-(((1S,2S)-2-Hydroxycyclohexyl)(methyl)amino)propanenitrile

Cat. No.: B13363000
M. Wt: 182.26 g/mol
InChI Key: RVDLEYFYVJGPID-UWVGGRQHSA-N
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Description

3-(((1S,2S)-2-Hydroxycyclohexyl)(methyl)amino)propanenitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxycyclohexyl group, a methylamino group, and a propanenitrile group. The stereochemistry of the compound, indicated by the (1S,2S) configuration, plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1S,2S)-2-Hydroxycyclohexyl)(methyl)amino)propanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a cyclohexanone derivative followed by the introduction of the nitrile group. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(((1S,2S)-2-Hydroxycyclohexyl)(methyl)amino)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

3-[[(1S,2S)-2-hydroxycyclohexyl]-methylamino]propanenitrile

InChI

InChI=1S/C10H18N2O/c1-12(8-4-7-11)9-5-2-3-6-10(9)13/h9-10,13H,2-6,8H2,1H3/t9-,10-/m0/s1

InChI Key

RVDLEYFYVJGPID-UWVGGRQHSA-N

Isomeric SMILES

CN(CCC#N)[C@H]1CCCC[C@@H]1O

Canonical SMILES

CN(CCC#N)C1CCCCC1O

Origin of Product

United States

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